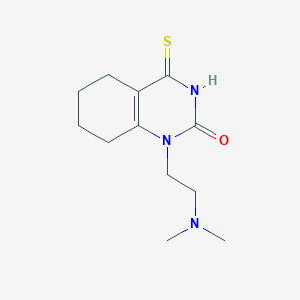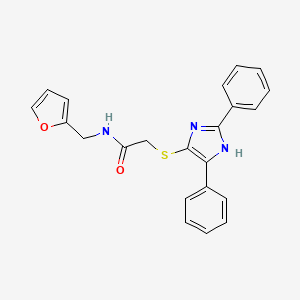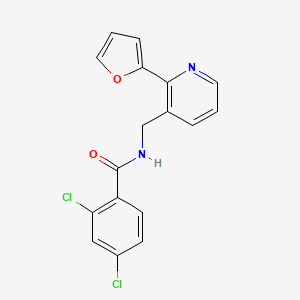
2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a chemical compound that belongs to the benzamide group. It has a linear formula of C18H14Cl2N2O2 and a molecular weight of 361.23 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It’s known that it has a molecular weight of 361.23 , but other properties like melting point, boiling point, solubility, and spectral data are not specified.Mechanism of Action
2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide acts as a selective inhibitor of HDAC2, binding to the active site of the enzyme and preventing it from deacetylating histones and other proteins. This leads to an increase in acetylation levels, which in turn alters gene expression and cell cycle progression. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its activity as an HDAC2 inhibitor, it has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune response. It has also been shown to have synergistic effects when used in combination with other cancer therapies.
Advantages and Limitations for Lab Experiments
2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to its use. It has limited solubility in water, which can make it difficult to use in certain assays. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several potential future directions for the use of 2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide in cancer treatment. One area of interest is the development of combination therapies that target multiple pathways involved in cancer development and progression. Another area of interest is the identification of biomarkers that can predict response to this compound and other HDAC inhibitors. Finally, there is ongoing research into the development of more potent and selective HDAC inhibitors that can overcome the limitations of this compound and other currently available drugs.
Conclusion
This compound is a small molecule inhibitor that has shown promise for the treatment of cancer. Its mechanism of action as an HDAC2 inhibitor has been well characterized, and it has been shown to have a range of biochemical and physiological effects. While there are some limitations to its use, it has several advantages for use in lab experiments. Ongoing research into the development of combination therapies and more potent and selective HDAC inhibitors will help to further elucidate the potential of this compound and other HDAC inhibitors for the treatment of cancer.
Synthesis Methods
The synthesis of 2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide involves the reaction of 2,4-dichlorobenzoyl chloride with 2-(furan-2-yl)pyridine-3-methanol in the presence of triethylamine. The resulting intermediate is then reacted with 4-aminobenzamide to form the final product. The synthesis of this compound has been optimized for high yield and purity.
Scientific Research Applications
2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the histone deacetylase 2 (HDAC2) enzyme, which is overexpressed in many types of cancer. HDAC2 plays a key role in the regulation of gene expression and cell proliferation. Inhibition of HDAC2 by this compound leads to the accumulation of acetylated histones and other proteins, resulting in altered gene expression and cell cycle arrest.
properties
IUPAC Name |
2,4-dichloro-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-12-5-6-13(14(19)9-12)17(22)21-10-11-3-1-7-20-16(11)15-4-2-8-23-15/h1-9H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQCWFRSHPJIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

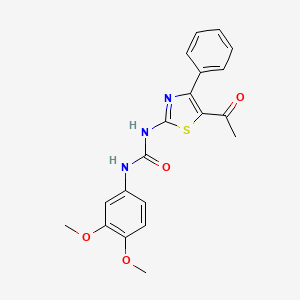
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2791969.png)
![2-cyclopropyl-4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2791970.png)

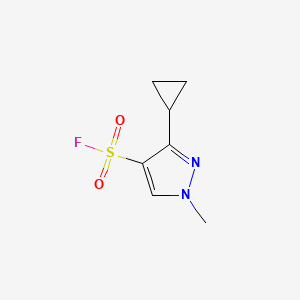


![Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2791980.png)
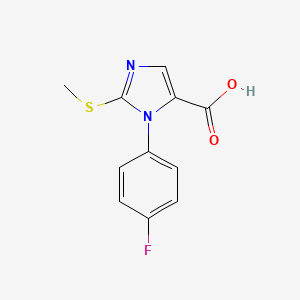
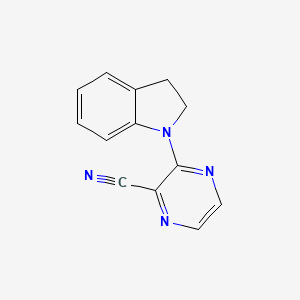
![1-(4-Phenylpiperazino)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone](/img/structure/B2791985.png)
